molecular formula C15H18N2O2 B15087253 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one

7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B15087253
M. Wt: 258.32 g/mol
InChI Key: OKJVOMAJPDVZJV-UHFFFAOYSA-N
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Description

7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a piperazine ring attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: The starting material for the synthesis of the target compound.

    4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: An intermediate in the synthesis process.

    Other Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is unique due to the specific combination of the chromen-2-one core and the piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

7-methyl-4-(piperazin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C15H18N2O2/c1-11-2-3-13-12(9-15(18)19-14(13)8-11)10-17-6-4-16-5-7-17/h2-3,8-9,16H,4-7,10H2,1H3

InChI Key

OKJVOMAJPDVZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCNCC3

Origin of Product

United States

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